![molecular formula C22H21N3O3S B2757669 7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-07-1](/img/structure/B2757669.png)
7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazinone derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of thiazolo[4,5-d]pyridazinones typically involves the reaction of appropriate precursors under controlled conditions. For this specific compound, the synthetic route may include the following steps:
- Formation of Thiazole Ring : Reacting a substituted phenyl compound with thioketones.
- Cyclization : Utilizing hydrazine derivatives to form the pyridazine structure.
- Final Modifications : Introducing methyl and benzyl substituents through alkylation or acylation reactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Analgesic Activity
In vivo studies have shown that thiazolo[4,5-d]pyridazinones can possess significant analgesic effects. The analgesic activity is often evaluated using models such as the acetic acid-induced writhing test and the hot plate test , which measure pain response in rodents.
- Case Study : A study demonstrated that derivatives similar to this compound showed analgesic effects comparable to standard analgesics like aspirin and ibuprofen .
2. Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and mediators.
- Mechanism : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes and reduce nitric oxide production in macrophages, leading to decreased inflammation .
3. Antimicrobial Activity
Thiazolo-pyridazinones have been reported to exhibit antimicrobial properties against various bacterial strains.
- Findings : In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the specific structure of the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyridazinones. Key modifications that enhance activity include:
- Substitution Patterns : The presence of methoxy groups at specific positions on the phenyl ring has been linked to improved analgesic and anti-inflammatory activities.
- Alkyl Chain Length : Variations in alkyl chains attached to the thiazole ring can influence solubility and bioavailability, impacting overall efficacy.
Modification | Effect on Activity |
---|---|
Methoxy substitution | Enhanced analgesic properties |
Increased alkyl chain | Improved solubility |
Aromatic substitutions | Broadened antimicrobial spectrum |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems:
- Absorption : The compound shows good oral bioavailability due to its moderate lipophilicity.
- Distribution : Studies suggest it distributes well across tissues, which is crucial for its therapeutic effects.
- Metabolism and Excretion : It undergoes hepatic metabolism with metabolites exhibiting similar or enhanced biological activities.
科学研究应用
Recent studies have highlighted the potential of thiazolo[4,5-d]pyridazin derivatives in various therapeutic areas:
Anti-inflammatory and Analgesic Properties
Research has shown that compounds within this class exhibit significant anti-inflammatory and analgesic activities. For example, a study synthesized novel thiazolo[4,5-d]pyridazinones that were tested for their in vivo analgesic effects using models such as the "Hot plate" and "Acetic acid cramps" models. The results indicated that these compounds could effectively reduce pain and inflammation .
Table 1: Summary of Anti-inflammatory Activity
Compound | Activity | Model Used |
---|---|---|
7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one | Significant reduction in pain | Hot plate model |
Other derivatives | Varying degrees of analgesic effects | Acetic acid cramps model |
Antimicrobial Activity
Thiazolo[4,5-d]pyridazin compounds have also demonstrated antimicrobial properties. A related study evaluated the antimicrobial efficacy of various synthesized derivatives against common bacterial strains. The presence of the thiazole ring was crucial for enhancing the activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | S. aureus | 10 µg/mL |
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolo[4,5-d]pyridazin derivatives:
- Study on Analgesic Effects : A series of compounds were synthesized and tested for their analgesic properties in animal models. The results indicated a strong correlation between structural modifications and enhanced analgesic activity.
- Antimicrobial Efficacy Evaluation : In vitro studies demonstrated that certain derivatives exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting their potential as lead compounds for drug development.
属性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-5-[(4-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-13-5-7-15(8-6-13)12-25-22(26)20-21(29-14(2)23-20)19(24-25)16-9-10-17(27-3)18(11-16)28-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTNYHLGCCFFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=C(C=C4)OC)OC)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。